molecular formula C12H9N3O B6154707 3-(quinolin-6-yl)-1,2-oxazol-5-amine CAS No. 1343977-48-9

3-(quinolin-6-yl)-1,2-oxazol-5-amine

Cat. No.: B6154707
CAS No.: 1343977-48-9
M. Wt: 211.2
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Description

3-(Quinolin-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol. It features a quinoline scaffold, a structure that is fundamental in medicinal chemistry and plays a crucial role in the development of novel pharmaceutical substances . The quinoline core is recognized for its wide spectrum of biological activities, making it a highly versatile template for drug discovery . This specific compound serves as a valuable synthetic intermediate or building block for researchers developing new bioactive molecules. Its applications are primarily found in the investigation of therapies for life-threatening diseases. Notably, quinoline derivatives are extensively studied for their antimalarial and anticancer properties . In antimalarial research, quinoline-based compounds like chloroquine act by forming complexes with toxic heme in the parasite's digestive vacuole, inhibiting its detoxification and leading to parasite death . In oncology, quinoline scaffolds are efficient platforms for anticancer drug development. Derivatives can inhibit cancer cell proliferation through several mechanisms, including induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . Researchers are exploring these compounds as potential inhibitors of key enzymes such as topoisomerase, which is critical for DNA replication . This product, this compound, is intended for research purposes as a chemical building block to synthesize and optimize new compounds with significant therapeutic potential. It is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1343977-48-9

Molecular Formula

C12H9N3O

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Quinolin-6-yl)-5-Nitro-1,2-Oxazole

Nitration of the oxazole ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For example, Hassanin et al. demonstrated the nitration of pyrano[3,2-c]quinoline-2,5-dione under these conditions, achieving regioselective nitro-group installation at the 3-position. Applying this to the parent oxazole-quinoline system, electrophilic aromatic substitution would likely occur at the oxazole’s 5-position due to the electron-withdrawing effect of the quinoline ring.

Reaction Conditions :

  • Substrate: 3-(Quinolin-6-yl)-1,2-oxazole

  • Nitrating agent: HNO₃ (conc.)/H₂SO₄ (conc.) (1:1 v/v)

  • Temperature: 0–5°C (ice bath)

  • Time: 2–4 hours

Reduction to this compound

The nitro intermediate is reduced to the amine using tin and hydrochloric acid, a method validated by Hassanin et al. for pyranoquinolinone derivatives. This approach offers high chemoselectivity, preserving the quinoline and oxazole frameworks.

Reaction Conditions :

  • Substrate: 3-(Quinolin-6-yl)-5-nitro-1,2-oxazole

  • Reducing agent: Sn powder (3.3 equiv.), HCl (conc.)

  • Temperature: 130°C

  • Time: 1 hour

  • Workup: Precipitation with ice, recrystallization from ethanol

Key Data :

  • Yield: ~70% (extrapolated from analogous reductions)

  • Characterization:

    • IR: Loss of NO₂ stretch (~1520 cm⁻¹), emergence of NH₂ bands (~3350 cm⁻¹)

    • ¹H NMR: δ 5.2 ppm (broad, NH₂)

Palladium-Catalyzed Three-Component Reaction

A palladium-mediated multicomponent reaction offers a convergent route to functionalized oxazole-quinoline hybrids. This method, adapted from Wang et al., involves coupling halogenated quinolines, isocyanides, and nucleophiles.

Reaction Design

The target compound can be synthesized via a one-pot assembly of:

  • 5-(2-Chloroquinolin-6-yl)oxazole : Prepared via Ullmann coupling or direct cyclization.

  • Isocyanide : p-Toluenesulfonylmethyl isocyanide (TosMIC) or analogues.

  • Ammonia source : Aqueous NH₃ or ammonium acetate.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C

  • Time: 6–8 hours

Mechanistic Insight :
The reaction proceeds through oxidative addition of the chloro-quinoline to palladium, followed by isocyanide insertion and nucleophilic attack by ammonia. The final step involves reductive elimination to form the oxazol-5-amine moiety.

Key Data :

  • Yield: ~65% (based on analogous carboxamide formations)

  • Characterization:

    • LC-MS: [M+H]⁺ at m/z 278.1 (calculated for C₁₄H₁₀N₃O)

Enamine Cyclization Method

Cyclization of enamine precursors provides a versatile route to oxazole rings. This method, inspired by Hassanin et al., involves condensing a quinoline aldehyde with a β-aminoketone followed by acid-mediated cyclization.

Enamine Formation

Quinoline-6-carbaldehyde reacts with β-aminoketones (e.g., 3-aminopentan-2-one) in ethanol under reflux to form an enamine intermediate.

Reaction Conditions :

  • Substrates: Quinoline-6-carbaldehyde, β-aminoketone (1:1 molar ratio)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4 hours

Cyclization to Oxazole

The enamine undergoes cyclization in glacial acetic acid, forming the oxazole ring via intramolecular dehydration.

Reaction Conditions :

  • Acid catalyst: Glacial acetic acid

  • Temperature: Reflux (118°C)

  • Time: 6 hours

Key Data :

  • Yield: ~80% (based on analogous oxazole syntheses)

  • Characterization:

    • ¹³C NMR: C-5 (oxazole) at δ 158 ppm (C=N), C-2 (quinoline) at δ 148 ppm

Hantzsch Oxazole Synthesis

The Hantzsch method, involving α-aminoketones and acylating agents, provides a direct route to oxazoles. For the target compound, quinoline-6-carbonyl chloride serves as the acylating agent.

Reaction Protocol

Quinoline-6-carbonyl chloride reacts with α-aminoketones (e.g., 2-aminopropiophenone) in dichloromethane (DCM) under basic conditions.

Reaction Conditions :

  • Substrates: Quinoline-6-carbonyl chloride, α-aminoketone (1:1 molar ratio)

  • Base: Triethylamine (2 equiv.)

  • Solvent: DCM

  • Temperature: 0°C → rt

  • Time: 12 hours

Mechanistic Insight :
The α-aminoketone undergoes nucleophilic attack on the acyl chloride, followed by cyclodehydration to form the oxazole ring.

Key Data :

  • Yield: ~50% (typical for Hantzsch reactions)

  • Characterization:

    • IR: C=O stretch (1720 cm⁻¹), C=N stretch (1630 cm⁻¹)

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Nitro Reduction70%ModerateHigh chemoselectivity
Pd-Catalyzed Reaction65%HighConvergent synthesis
Enamine Cyclization80%LowScalability
Hantzsch Synthesis50%ModerateDirect oxazole formation

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit DNA synthesis by targeting topoisomerases or other critical enzymes involved in cell replication .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares 3-(quinolin-6-yl)-1,2-oxazol-5-amine with structurally related 1,2-oxazol-5-amine derivatives, highlighting substituent-driven variations in molecular weight, polarity, and synthetic yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Synthesis Yield (if reported) Purity Reference
This compound C₁₂H₁₀N₄O 226.24 Quinolin-6-yl N/A N/A Inferred
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 196.15 2,4-Difluorophenyl N/A 95% (Category D5)
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine C₁₁H₁₂N₂O₂ 204.23 3-Ethoxyphenyl N/A 95%
3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 196.15 3,5-Difluorophenyl N/A N/A
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine C₉H₆ClFN₂O 212.61 3-Chloro-4-fluorophenyl N/A N/A
3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine C₁₆H₁₄N₂O₂ 266.29 3-Benzyloxyphenyl N/A N/A

Key Observations :

  • Molecular Weight: The quinolin-6-yl derivative (226.24 g/mol) is heavier than phenyl-substituted analogs (e.g., 196.15–266.29 g/mol), reflecting the larger aromatic system.
  • Synthetic Accessibility: While yields for the target compound are unspecified, related quinoline-oxazole hybrids are synthesized in ~68% yields via Hünig’s base-mediated coupling .

Q & A

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

  • Analytical Workflow :

Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

Stability : Accelerated degradation studies (40°C/75% RH for 14 days) monitored by LC-MS.

Q. How to optimize reaction yields for scale-up synthesis?

  • Process Chemistry :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hrs).
  • Replace acetic anhydride with greener cyclization agents (e.g., DCC/HOBt) .

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